N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-cyano-3-(furan-2-yl)prop-2-enamide
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Overview
Description
N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-cyano-3-(furan-2-yl)prop-2-enamide is a complex organic compound that features a benzothiazole moiety, a cyano group, and a furan ring
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to exhibit antibacterial activity .
Mode of Action
It is known that benzothiazole derivatives can interact with various biological targets and induce changes that lead to their observed effects .
Biochemical Pathways
Benzothiazole derivatives have been associated with a wide range of biological activities, suggesting they may interact with multiple pathways .
Pharmacokinetics
A study on similar compounds has shown a favourable pharmacokinetic profile .
Result of Action
Similar compounds have been reported to exhibit antibacterial activity, suggesting they may have a bactericidal effect .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-cyano-3-(furan-2-yl)prop-2-enamide typically involves the following steps:
Formation of the Benzothiazole Moiety: This can be achieved by cyclization of 2-aminothiophenol with carbon disulfide and subsequent oxidation.
Coupling Reaction: The benzothiazole derivative is then coupled with a suitable aryl halide under palladium-catalyzed cross-coupling conditions to form the desired arylated product.
Addition of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent.
Formation of the Furan Ring: The final step involves the formation of the furan ring through a cyclization reaction, typically using a furan precursor and appropriate catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yields and purity.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-cyano-3-(furan-2-yl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The benzothiazole moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Halogenated or nitrated derivatives of the furan ring.
Scientific Research Applications
N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-cyano-3-(furan-2-yl)prop-2-enamide has diverse applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antibacterial and anticancer agent due to the presence of the benzothiazole moiety, which is known for its biological activity.
Materials Science: The compound’s unique structure makes it a candidate for the development of organic semiconductors and light-emitting materials.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and functional materials.
Comparison with Similar Compounds
Similar Compounds
N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-cyano-3-(thiophen-2-yl)prop-2-enamide: Similar structure but with a thiophene ring instead of a furan ring.
N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-cyano-3-(pyridin-2-yl)prop-2-enamide: Similar structure but with a pyridine ring instead of a furan ring.
Uniqueness
N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-cyano-3-(furan-2-yl)prop-2-enamide is unique due to the combination of the benzothiazole moiety, cyano group, and furan ring, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for research and development .
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-cyano-3-(furan-2-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13N3O2S/c22-13-15(12-17-7-4-10-26-17)20(25)23-16-6-3-5-14(11-16)21-24-18-8-1-2-9-19(18)27-21/h1-12H,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UORHHKRAWHAISQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC(=CC=C3)NC(=O)C(=CC4=CC=CO4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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